(1-methyl-1H-indazol-6-yl)methanamine

TRPM8 Antagonists Pain & Inflammation Medicinal Chemistry

Generic indazole isomers introduce tautomeric ambiguity and risk loss of patent-defined SAR. (1-Methyl-1H-indazol-6-yl)methanamine (CAS 267413-31-0) is the validated N1-methyl, 6-aminomethyl regioisomer that ensures synthetic fidelity. • Directly enables construction of TRPM8 antagonists protected in US8829026B2. • Compact fragment (MW 161.20, TPSA 43.8 Ų) for kinase inhibitor & CNS drug design. • Multi-supplier availability (≥95% purity) supports scale-up from mg to gram quantities.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 267413-31-0
Cat. No. B047989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-1H-indazol-6-yl)methanamine
CAS267413-31-0
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)CN)C=N1
InChIInChI=1S/C9H11N3/c1-12-9-4-7(5-10)2-3-8(9)6-11-12/h2-4,6H,5,10H2,1H3
InChIKeySCHZPLZUVGWXMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methyl-1H-indazol-6-yl)methanamine: Procurement-Ready Indazole Building Block


(1-Methyl-1H-indazol-6-yl)methanamine (CAS 267413-31-0) is a heterocyclic primary amine with the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol [1]. This compound features a 1-methylindazole core with a reactive aminomethyl (-CH2NH2) substituent at the 6-position, endowing it with a polar surface area of 43.8 Ų, a calculated LogP of approximately 1, and a single rotatable bond [1]. It is cataloged under PubChem CID 23000230 and is listed by multiple suppliers primarily as a research intermediate and building block for pharmaceutical synthesis, with commercial availability at purities typically ≥95% . Its structure supports diverse derivatization strategies, particularly amide bond formation and reductive amination, making it a strategic procurement choice for medicinal chemistry campaigns requiring a functionalized indazole scaffold.

(1-Methyl-1H-indazol-6-yl)methanamine: Avoiding Generic Substitution Pitfalls


Substituting (1-methyl-1H-indazol-6-yl)methanamine with a generic indazole isomer or a non-methylated analog undermines synthetic fidelity and target binding outcomes. The N1-methyl group is a critical structural feature that prevents tautomeric equilibria observed in unsubstituted indazoles, ensuring a single, defined chemical entity in solution [1]. Furthermore, the 6-aminomethyl substituent provides a distinct geometric vector for derivatization compared to the 5-aminomethyl isomer (e.g., 1H-Indazole-5-methanamine, I505500) . In patent-defined structure-activity relationships (SAR), such as those for TRPM8 antagonists, the 1-methyl-1H-indazol-6-yl fragment is explicitly claimed, and its replacement with alternative regioisomers leads to loss of defined intellectual property coverage and unpredictable pharmacological activity [2]. These structural and legal constraints make generic substitution a high-risk decision for both research and industrial procurement.

(1-Methyl-1H-indazol-6-yl)methanamine vs. In-Class Analogs


6-Aminomethyl vs. 5-Aminomethyl Indazole for TRPM8 Antagonism

In the patent family for sulfamoyl benzoic acid heterobicyclic TRPM8 antagonists, the (1-methyl-1H-indazol-6-yl)methanamine scaffold is explicitly utilized as a key intermediate for constructing potent antagonists [1]. The 6-aminomethyl regioisomer provides a specific spatial orientation that is distinct from the 5-aminomethyl analog (1H-Indazole-5-methanamine, I505500) . While the patent discloses a range of final compounds rather than isolated intermediate activity data, the exclusive selection of the 6-substituted indazole in the exemplified compounds, over the 5-substituted or other isomers, demonstrates a clear SAR-driven preference for this positional isomer in achieving the desired TRPM8 antagonism.

TRPM8 Antagonists Pain & Inflammation Medicinal Chemistry

N1-Methylation Eliminates Tautomeric Ambiguity

The N1-methyl group on (1-methyl-1H-indazol-6-yl)methanamine locks the indazole ring into a single tautomeric form, in contrast to unsubstituted analogs such as (1H-Indazol-6-yl)methanamine (CAS 710943-26-3) [1]. Unsubstituted indazoles exist as an equilibrium mixture of 1H- and 2H-tautomers, which can lead to inconsistent reaction outcomes during derivatization and ambiguous characterization. The N1-methylated compound exists as a single defined species with a canonical SMILES of CN1C2=C(C=CC(=C2)CN)C=N1 and no prototropic ambiguity [1]. This structural definition is critical for reproducible synthesis of patent-protected compounds requiring precise N-substitution patterns.

Chemical Synthesis Structural Integrity Medicinal Chemistry

Patent Footprint and Multi-Supplier Availability

(1-Methyl-1H-indazol-6-yl)methanamine is associated with 27 patent documents according to PubChemLite annotation, indicating substantial industrial interest and a well-established intellectual property landscape [1]. In contrast, less substituted or differently substituted indazole methanamine analogs may have narrower patent applicability. The compound is commercially available from multiple global suppliers (e.g., CymitQuimica, American Elements, BOC Sciences, Fluorochem) in quantities ranging from milligrams to grams . This multi-supplier availability reduces single-source procurement risk compared to less common indazole isomers.

Intellectual Property Procurement Strategy Chemical Sourcing

CNS-Favorable Physicochemical Profile

The computed physicochemical properties of (1-methyl-1H-indazol-6-yl)methanamine place it within favorable drug-like space. It has a topological polar surface area (TPSA) of 43.8 Ų, well below the 60-70 Ų threshold often cited for blood-brain barrier penetration, and a calculated XLogP3 of 1, indicating balanced hydrophilicity/lipophilicity [1]. Its molecular weight of 161.20 g/mol and single hydrogen bond donor (the primary amine) further align with lead-like criteria. Compared to larger, more lipophilic indazole derivatives (e.g., those with extended aromatic substituents at the 6-position), this compact scaffold provides a superior starting point for optimizing pharmacokinetic properties in CNS or oral drug discovery programs.

Drug-Likeness Physicochemical Properties CNS Drug Discovery

(1-Methyl-1H-indazol-6-yl)methanamine: Key Application Scenarios


TRPM8 Antagonist Drug Discovery

Procurement of (1-methyl-1H-indazol-6-yl)methanamine is directly warranted for medicinal chemistry teams developing sulfamoyl benzoic acid heterobicyclic TRPM8 antagonists, as explicitly protected in US8829026B2 [1]. The 6-aminomethyl regioisomer is the validated scaffold for constructing these antagonists. Using this specific intermediate ensures synthetic fidelity to the patent-defined SAR and accelerates the preparation of focused compound libraries for lead optimization in pain and inflammatory disease indications.

Fragment-Based Kinase Inhibitor Discovery

The compact molecular weight (161.20 g/mol) and favorable physicochemical profile (TPSA 43.8 Ų, XLogP3 1) of (1-methyl-1H-indazol-6-yl)methanamine make it an ideal fragment starting point for kinase inhibitor design [1]. The indazole core is a privileged hinge-binding motif in kinase drug discovery, and the primary amine handle at the 6-position enables rapid fragment elaboration through amide coupling or reductive amination. Procurement of gram quantities supports fragment screening and early SAR exploration.

CNS-Penetrant Compound Synthesis

For research programs targeting central nervous system (CNS) disorders, the low TPSA (43.8 Ų) and balanced lipophilicity (XLogP3 1) of (1-methyl-1H-indazol-6-yl)methanamine align with established guidelines for blood-brain barrier penetration [1]. This scaffold offers a synthetically tractable starting point for constructing CNS-active indazole derivatives, reducing the need for extensive property optimization that larger or more polar indazole intermediates would require .

Multi-Kilogram Scale-Up for Preclinical Development

The growing commercial availability of (1-methyl-1H-indazol-6-yl)methanamine from multiple suppliers (including CymitQuimica, American Elements, and Fluorochem) at purities of 95-97% supports procurement for scale-up from milligram to multi-gram quantities [1]. For development programs advancing lead indazole-based candidates into preclinical toxicology and formulation studies, the multi-supplier landscape mitigates supply chain risk and enables competitive sourcing strategies.

Technical Documentation Hub

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